

Spectral data for 4-(Cyclopentyloxy)benzoic acid (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Cyclopentyloxy)benzoic acid

Cat. No.: B1348951

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A comprehensive analysis of the spectral data for **4-(Cyclopentyloxy)benzoic acid** is crucial for its identification, characterization, and application in research and development. This technical guide provides a detailed overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental spectral data for this specific compound is not readily available in public databases, this guide presents predicted mass spectrometry data and typical expected values for NMR and IR spectroscopy based on closely related analogs.

Spectral Data Summary

The following tables summarize the key spectral data for **4-(Cyclopentyloxy)benzoic acid**.

Table 1: ^1H NMR Spectral Data (Predicted)

Disclaimer: The following ^1H NMR data is predicted based on the analysis of similar alkoxy-substituted benzoic acids. Actual experimental values may vary.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11-13	Singlet (broad)	1H	-COOH
~7.9-8.1	Doublet	2H	Aromatic CH (ortho to -COOH)
~6.8-7.0	Doublet	2H	Aromatic CH (ortho to -O)
~4.8-5.0	Multiplet	1H	-OCH- (cyclopentyl)
~1.5-2.0	Multiplet	8H	-CH ₂ - (cyclopentyl)

Table 2: ^{13}C NMR Spectral Data (Predicted)

Disclaimer: The following ^{13}C NMR data is predicted based on the analysis of similar alkoxy-substituted benzoic acids. Actual experimental values may vary.

Chemical Shift (δ) ppm	Assignment
~170-175	-COOH
~160-165	Aromatic C-O
~130-135	Aromatic CH (ortho to -COOH)
~120-125	Aromatic C-COOH
~115-120	Aromatic CH (ortho to -O)
~80-85	-OCH- (cyclopentyl)
~30-35	-CH ₂ - (cyclopentyl)
~20-25	-CH ₂ - (cyclopentyl)

Table 3: IR Spectral Data (Predicted)

Disclaimer: The following IR data is predicted based on the analysis of benzoic acid and its derivatives. Actual experimental values may vary.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Strong, Broad	O-H stretch (carboxylic acid dimer)
~3030	Medium	Aromatic C-H stretch
~2950, ~2870	Medium	Aliphatic C-H stretch
1680-1720	Strong, Sharp	C=O stretch (conjugated carboxylic acid)
~1600, ~1500	Medium-Strong	Aromatic C=C stretch
~1300	Medium	C-O stretch
~1250	Strong	C-O-C stretch (aryl ether)
~920	Medium, Broad	O-H bend (out-of-plane)

Table 4: Mass Spectrometry Data

The following data represents predicted m/z values for various adducts of **4-(Cyclopentyloxy)benzoic acid**.[\[1\]](#)

Adduct	m/z
[M+H] ⁺	207.10158
[M+Na] ⁺	229.08352
[M-H] ⁻	205.08702
[M+NH ₄] ⁺	224.12812
[M+K] ⁺	245.05746
[M] ⁺	206.09375

Experimental Protocols

Detailed methodologies for the acquisition of spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. The sample would be prepared by dissolving approximately 5-10 mg of **4-(Cyclopentyloxy)benzoic acid** in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard (0.00 ppm). Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

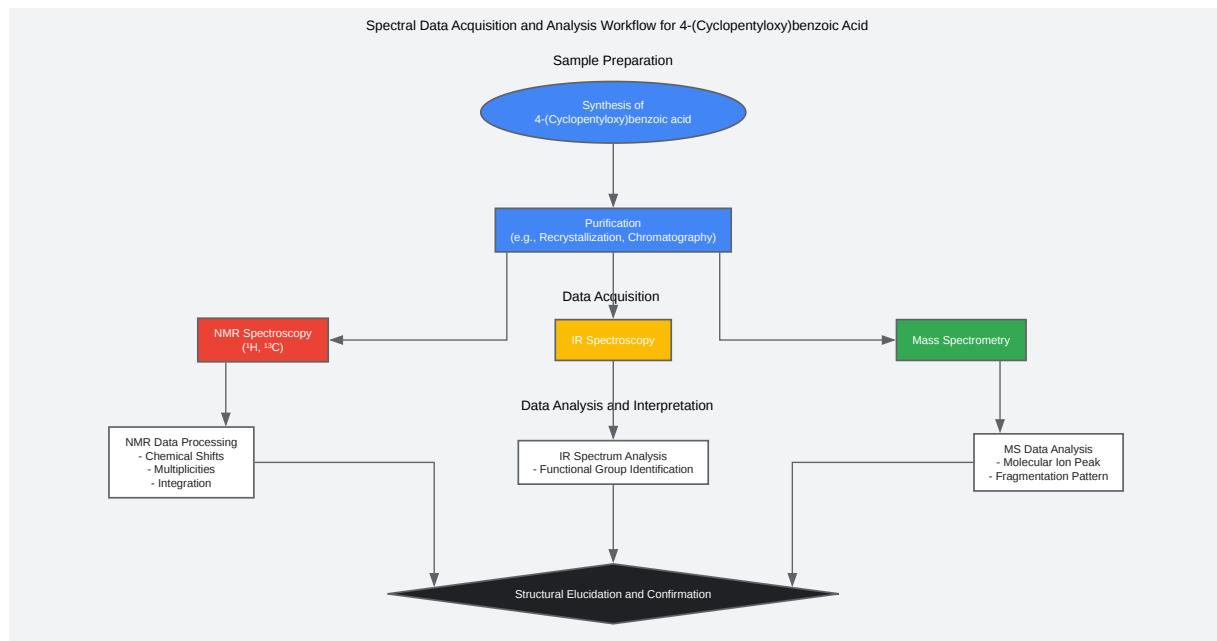
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr (potassium bromide) pellet by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin disk. Alternatively, the spectrum can be recorded from a thin film of the sample cast from a volatile solvent like chloroform on a salt plate (e.g., NaCl or KBr). The spectrum would be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra would be acquired using a mass spectrometer with an electrospray ionization (ESI) source. The sample would be dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1 mg/mL) and introduced into the ion source via direct infusion or after separation by liquid chromatography. Data would be collected in both positive and negative ion modes to observe different adducts.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectral analysis of **4-(Cyclopentyloxy)benzoic acid**.



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Caption: Workflow for spectral data acquisition and analysis.

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References

- 1. PubChemLite - 4-(cyclopentyloxy)benzoic acid (C12H14O3) [pubchemlite.lcsb.uni.lu]
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